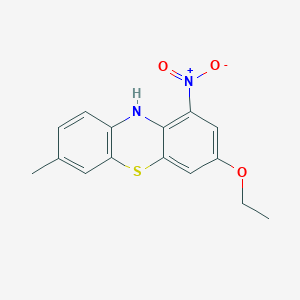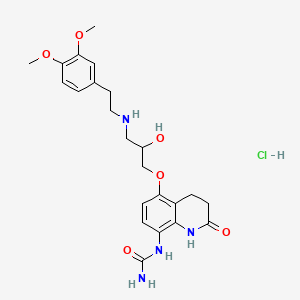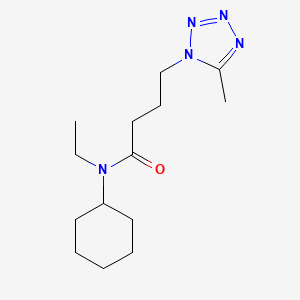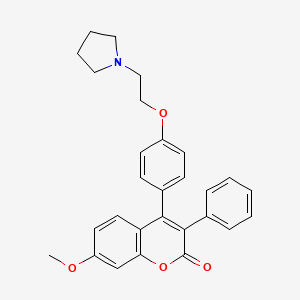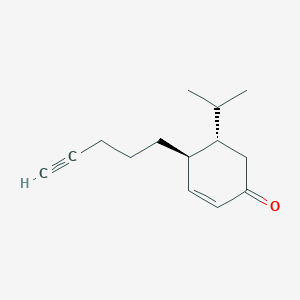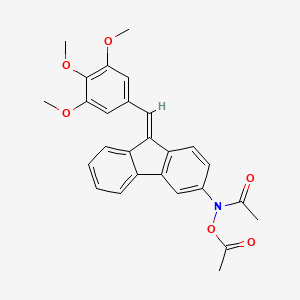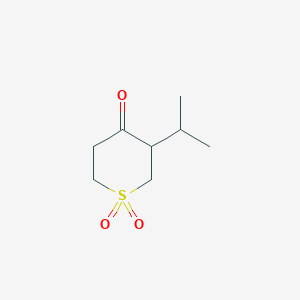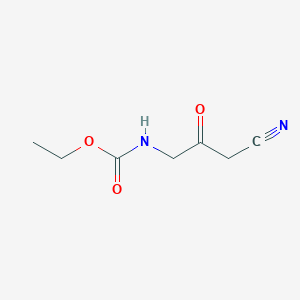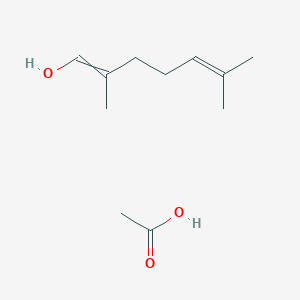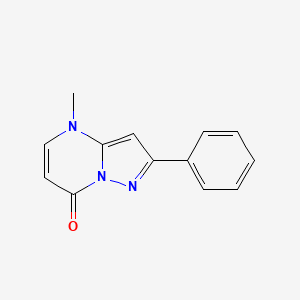![molecular formula C14H18O8 B14434538 2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate CAS No. 76652-29-4](/img/structure/B14434538.png)
2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features multiple ethoxy groups and prop-2-ynyl carbonate functionalities, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate typically involves multi-step organic reactions. One common method includes the reaction of ethylene glycol with propargyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonate ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbonate esters.
Scientific Research Applications
2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate involves its interaction with various molecular targets. The carbonate ester groups can undergo hydrolysis, releasing propargyl alcohol and ethylene glycol derivatives. These products can further participate in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl prop-2-ynyl ether
Uniqueness
2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate is unique due to its multiple ethoxy groups and carbonate ester functionalities, which provide diverse reactivity and potential applications. Its structure allows for various chemical modifications, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
76652-29-4 |
|---|---|
Molecular Formula |
C14H18O8 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2-[2-(2-prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate |
InChI |
InChI=1S/C14H18O8/c1-3-5-19-13(15)21-11-9-17-7-8-18-10-12-22-14(16)20-6-4-2/h1-2H,5-12H2 |
InChI Key |
RWXBVUCTQKZHBR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)OCCOCCOCCOC(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
